1-(2-methylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
1-(2-methylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core linked to a 2-methylphenyl group and a propargyl-substituted benzodiazole (benzimidazole) moiety. The propargyl group (prop-2-yn-1-yl) serves as a reactive handle for further derivatization via click chemistry or as a structural element influencing rigidity and electronic properties .
Properties
IUPAC Name |
1-(2-methylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-3-12-23-19-11-7-5-9-17(19)22-21(23)16-13-20(25)24(14-16)18-10-6-4-8-15(18)2/h1,4-11,16H,12-14H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQMRGCMULFJHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F3243-0903 is the AXL kinase . AXL kinase is a receptor tyrosine kinase that plays a crucial role in cell survival, growth, and proliferation.
Mode of Action
F3243-0903 acts as an AXL inhibitor . It binds to the AXL kinase, inhibiting its activity and thereby disrupting the signaling pathways it regulates. This leads to a reversal of the mesenchymal phenotype in multiple cancer models.
Biochemical Pathways
The inhibition of AXL kinase by F3243-0903 affects several biochemical pathways. It impacts the STAT, AKT, and ERK signaling pathways , which are related to cell survival and proliferation. The compound also affects cell cycle regulators.
Result of Action
The inhibition of AXL kinase by F3243-0903 leads to a reversal of the mesenchymal phenotype in multiple cancer models. This means that the compound can reduce the aggressive characteristics of cancer cells, making them more susceptible to other treatments. In addition, F3243-0903 has shown activity in multiple models of drug-resistant FLT3 mutant acute myeloid leukemia (AML), including those involving the F691L gatekeeper mutation and bone marrow microenvironment–mediated factors.
Biological Activity
The compound 1-(2-methylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one , with CAS number 890634-27-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 329.4 g/mol . The structure features a pyrrolidinone ring substituted with a 2-methylphenyl group and a benzodiazole moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O |
| Molecular Weight | 329.4 g/mol |
| CAS Number | 890634-27-2 |
The biological activity of This compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, such as lysosomal phospholipase A2 (PLA2G15), which plays a role in phospholipid metabolism and cellular signaling pathways .
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing cellular responses related to inflammation and pain modulation.
- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, although detailed studies are required to confirm these findings.
In Vitro Studies
Research has indicated that compounds similar to this one can induce phospholipidosis—a condition characterized by the accumulation of phospholipids in lysosomes—by inhibiting PLA2G15 . This pathway is critical in understanding drug-induced toxicity and could be relevant for assessing the safety profile of new therapeutics.
Cytotoxicity Assays
In vitro assays have demonstrated that derivatives of the compound exhibit selective cytotoxicity against various cancer cell lines. For instance, studies on related piperazine derivatives have shown promising results in inhibiting tumor growth through apoptosis induction.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
1-(2,5-Dimethylphenyl) Derivative (C630-0152)
The compound 1-(2,5-dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one (C630-0152, ChemDiv) differs from the target compound by the addition of a methyl group at the 5-position of the phenyl ring.
1-Phenyl Derivatives
- 4-[1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-1-phenyl-pyrrolidin-2-one (): Replaces the 2-methylphenyl group with a simple phenyl ring and substitutes the propargyl group with a 2-methyl-allyl chain. The allyl group introduces flexibility, which could reduce conformational rigidity compared to the propargyl analogue, affecting target interactions .
- 1-(2-Methoxyphenyl) Derivatives (): Methoxy groups enhance solubility via hydrogen bonding but may reduce membrane permeability. These compounds also feature extended ether-linked substituents on the benzimidazole, further diversifying their pharmacodynamic profiles .
Table 1: Comparison of Aromatic Substituents
Benzimidazole Modifications
Propargyl vs. Allyl Substitutions
In contrast, allyl-substituted analogues (e.g., ) exhibit greater rotational freedom, which may reduce binding specificity but improve synthetic accessibility .
Extended Linker Chains
Compounds like 4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzoimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one () incorporate ethoxy-phenoxy linkers, extending the molecular footprint. Such modifications can enhance interactions with extended binding sites but may increase metabolic susceptibility .
Heterocyclic Core Variations
Pyrrolidin-2-one vs. Pyrazolone Cores
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one () replaces the pyrrolidinone with a pyrazolone ring. However, pyrrolidinones offer hydrogen-bonding capabilities via the carbonyl group, which are critical for target engagement .
Triazole and Piperazine Hybrids
Compounds like 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-(prop-2-yn-1-yl) piperazine () highlight the use of piperazine linkers. These structures prioritize solubility and bioavailability but may lack the conformational restraint provided by pyrrolidinone .
Table 2: Core Heterocycle and Functional Group Impact
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
